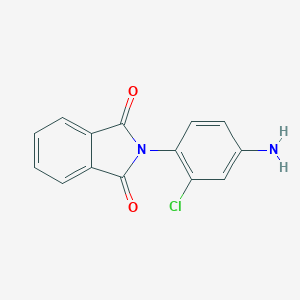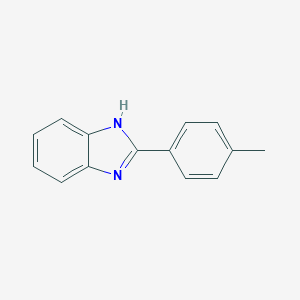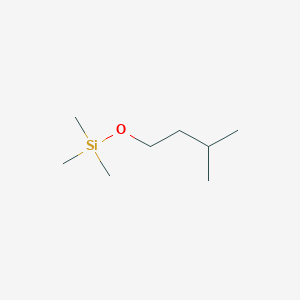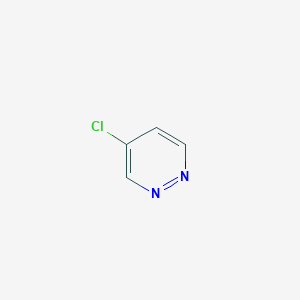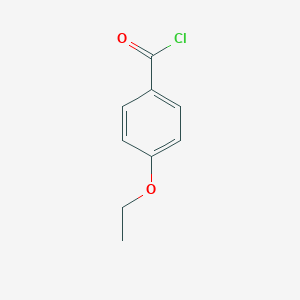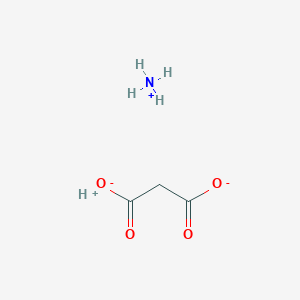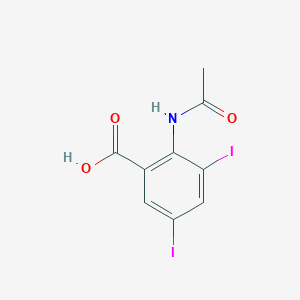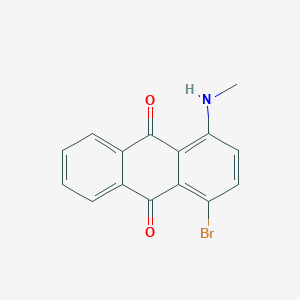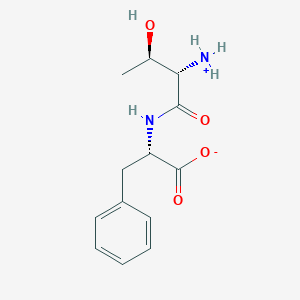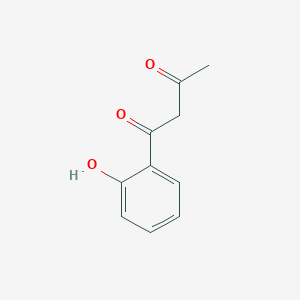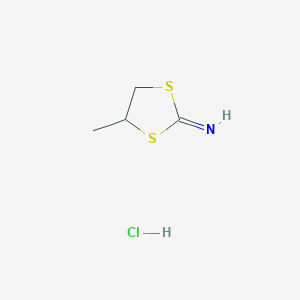
4-Methyl1,3-dithiolan-2-iminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl1,3-dithiolan-2-iminium chloride (MDT) is a synthetic compound that has been widely used in scientific research. It is a positively charged molecule that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
4-Methyl1,3-dithiolan-2-iminium chloride reacts with thiols via a nucleophilic addition reaction, forming a thioether product. The reaction is facilitated by the positive charge on the 4-Methyl1,3-dithiolan-2-iminium chloride molecule, which attracts the negatively charged sulfur atom in the thiol. The resulting yellow-colored product is stable and can be measured spectrophotometrically.
Biochemical and Physiological Effects:
4-Methyl1,3-dithiolan-2-iminium chloride has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of some enzymes, such as acetylcholinesterase and butyrylcholinesterase. 4-Methyl1,3-dithiolan-2-iminium chloride has also been shown to have antioxidant properties, protecting cells from oxidative damage. In addition, 4-Methyl1,3-dithiolan-2-iminium chloride has been reported to have antimicrobial activity against some bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methyl1,3-dithiolan-2-iminium chloride is a versatile reagent that can be used for the detection of thiols in various samples, including biological fluids and tissues. It is easy to use and can be measured spectrophotometrically. However, 4-Methyl1,3-dithiolan-2-iminium chloride has some limitations in lab experiments. It can react with other compounds, such as disulfides and sulfenic acids, leading to false positive results. In addition, 4-Methyl1,3-dithiolan-2-iminium chloride is not specific to thiols and can react with other nucleophiles, such as amines and hydroxyl groups.
Direcciones Futuras
There are several future directions for the use of 4-Methyl1,3-dithiolan-2-iminium chloride in scientific research. One potential application is in the development of new drugs for the treatment of diseases, such as Alzheimer's and Parkinson's. 4-Methyl1,3-dithiolan-2-iminium chloride has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. Inhibiting these enzymes could potentially lead to the development of new drugs for the treatment of these diseases. Another potential application is in the development of new sensors for the detection of thiols in biological samples. 4-Methyl1,3-dithiolan-2-iminium chloride could be used as a precursor for the synthesis of new fluorescent or colorimetric sensors that are more specific and sensitive than the current methods.
Métodos De Síntesis
4-Methyl1,3-dithiolan-2-iminium chloride is synthesized by reacting 4-methyl-1,3-dithiolane-2-thione with methyl iodide in the presence of sodium hydroxide. The reaction yields 4-Methyl1,3-dithiolan-2-iminium chloride as a white crystalline solid, which is purified by recrystallization. The purity of the compound is confirmed by NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
4-Methyl1,3-dithiolan-2-iminium chloride has been extensively used in scientific research as a reagent for the detection of thiols. It reacts with thiols to form a yellow-colored product, which can be easily measured spectrophotometrically. 4-Methyl1,3-dithiolan-2-iminium chloride has also been used as a precursor for the synthesis of other compounds, such as dithiolane derivatives and thioethers.
Propiedades
Número CAS |
1003-39-0 |
|---|---|
Nombre del producto |
4-Methyl1,3-dithiolan-2-iminium chloride |
Fórmula molecular |
C4H8ClNS2 |
Peso molecular |
169.7 g/mol |
Nombre IUPAC |
4-methyl-1,3-dithiolan-2-imine;hydrochloride |
InChI |
InChI=1S/C4H7NS2.ClH/c1-3-2-6-4(5)7-3;/h3,5H,2H2,1H3;1H |
Clave InChI |
UCXWOQXSESRMSP-UHFFFAOYSA-N |
SMILES |
CC1CSC(=N)S1.Cl |
SMILES canónico |
CC1CSC(=[NH2+])S1.[Cl-] |
Otros números CAS |
1003-39-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol](/img/structure/B92827.png)
